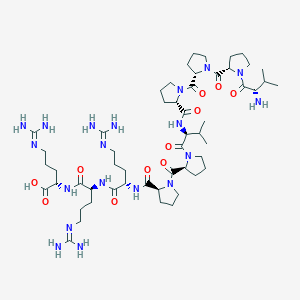

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related diphenylphosphino naphthalene derivatives is described in several papers. For instance, a nucleophilic aromatic substitution reaction is used to replace the methoxy group of 1-methoxy-2-(diphenylphosphinyl)naphthalene with various nucleophiles, providing a route to diphenyl(1-substituted-2-naphthyl)phosphines . Another paper reports the synthesis of 1,8-bis(diphenylphosphino)naphthalene, which is a rigid chelating diphosphine . These methods could potentially be adapted for the synthesis of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography and other spectroscopic techniques. For example, the structure of a red dye obtained from the reaction of 1,8-naphthalenediol with 1,1-diphenylprop-2-yn-1-ol was determined using detailed spectral analysis . Similarly, the structure of 1,8-bis(diphenylphosphino)naphthalene was reported along with its X-ray crystal structure . These studies provide a foundation for understanding the molecular structure of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylphosphino naphthalene derivatives can be inferred from related compounds. For example, the tetrameric aggregate of 1,c-3-diphenyltetran-r-1-ol demonstrates the conformational flexibility of the tetrahydronaphthalene core . The molecular structures of 1-phenyl- and 1-(2-naphthyl)-8-tropylionaphthalene hexafluoroantimonates suggest the presence of intramolecular charge-transfer interactions . These insights can help predict the properties of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol.

Aplicaciones Científicas De Investigación

Luminescent Materials for Sensing

A study by Zhang et al. (2014) on a luminescent material, 3-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol (DPIN), highlighted its potential for selective detection of cysteine (Cys) with high sensitivity and selectivity, owing to its stable homo-dispersed nanoparticles and enhanced emission properties in aqueous media Zhang et al., 2014.

Catalysis in Organic Synthesis

Cationic rhodium complexes of 2-phenylquinazolin-4-yl-2-(diphenylphosphino)naphthalene have been used to catalyze the hydroboration of olefins with high yields, regioselectivities, and enantiomer excesses, demonstrating the compound's potential as a powerful catalyst in stereoselective synthesis processes McCarthy, Hooper, & Guiry, 2000.

Organic Light Emitting Diodes (OLEDs)

Research on naphthalene-substituted tetraphenylsiloles has shown these compounds, due to their aggregation-induced emission (AIE) feature, to be promising for efficient non-doped OLEDs. The synthesis and characterization of these compounds indicate potential for opto-electronic applications, achieving remarkable electroluminescence efficiencies Jiang et al., 2012.

Safety And Hazards

Direcciones Futuras

The future directions for the use and study of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol are not clear from the available information. However, given its complex structure, it may be of interest in various areas of research.

Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Propiedades

IUPAC Name |

1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZAKMZAVUALLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101245802 |

Source

|

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |

CAS RN |

199796-91-3 |

Source

|

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199796-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)

![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)

![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)

![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)